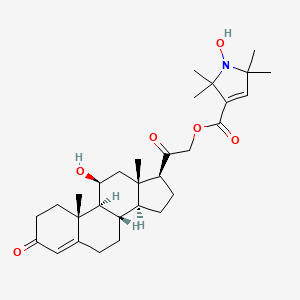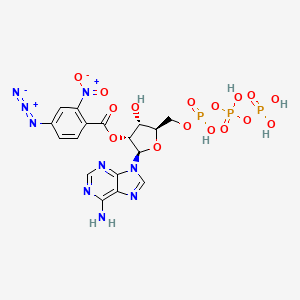
1,4-Diphenoxybenzene
Descripción general
Descripción
1,4-Diphenoxybenzene is an organic chemical compound with the molecular formula C18H14O2 . It is also known by other names such as p-diphenoxybenzene, hydroquinone diphenyl ether, and p-phenoxyphenoxybenzene . The compound appears as off-white to light brown flakes or pellets .
Synthesis Analysis
The synthesis of 1,4-Diphenoxybenzene involves a two-stage process . The first stage involves the reaction of 4-Phenoxyphenol with potassium hydroxide in water, N,N-dimethyl-formamide, and toluene under an inert atmosphere. The second stage involves the reaction of bromobenzene with copper(II) oxide in N,N-dimethyl-formamide at 153°C for 24 hours .Molecular Structure Analysis
The molecular structure of 1,4-Diphenoxybenzene consists of a central benzene ring orthogonally connected to two phenyl rings via oxygen atoms . The IUPAC name for this compound is 1,4-diphenoxybenzene and its molecular weight is 262.3026 g/mol .Physical And Chemical Properties Analysis
1,4-Diphenoxybenzene has a molecular weight of 262.31 g/mol . It has a melting point range of 73-77°C and a boiling point of 370.8°C at 760 mmHg . The compound has a flash point of 143.8°C . It is recommended to be stored in a dry, cool, and well-ventilated place .Aplicaciones Científicas De Investigación
Proton Exchange Membranes in Fuel Cells
1,4-Diphenoxybenzene: is utilized in the synthesis of sulfonated polyphenylenes which are used as proton exchange membranes (PEMs) in fuel cells . These PEMs are crucial for the operation of fuel cells, particularly in automotive, stationary, and portable power applications. The sulfonated poly(1,4-diphenoxybenzene) exhibits excellent thermochemical stability, which is vital for the durability of fuel cells.
Oxidative Coupling Polymerization
The compound serves as a monomer in oxidative coupling polymerization processes . This method is employed to create polymers with specific properties, such as high thermal stability and electrical conductivity. The process involves the use of FeCl3 as an oxidant to link monomer units of 1,4-diphenoxybenzene.
Synthesis of Polyphenylene-Based Materials
Polyphenylene-based materials: synthesized from 1,4-diphenoxybenzene are researched for their potential applications in various fields, including electronics and materials science . These materials are known for their rigidity and resistance to solvents and chemicals.
Analytical Chemistry
In analytical chemistry, 1,4-Diphenoxybenzene can be used as a standard or reference compound due to its well-characterized properties, such as its IR spectrum and mass spectrum . This allows for the calibration of instruments and comparison of sample spectra for identification purposes.
Material Science Research
Researchers in material science explore the use of 1,4-Diphenoxybenzene in the development of new materials with unique properties, such as enhanced strength, flexibility, or electrical conductivity . It’s a building block for creating advanced polymers and composites.
Chemical Synthesis
1,4-Diphenoxybenzene: is also a valuable intermediate in organic synthesis . It can be used to prepare other complex molecules and is often involved in multi-step synthetic routes for pharmaceuticals, dyes, and other organic compounds.
Chromatography
Due to its distinct chemical structure, 1,4-Diphenoxybenzene can be used in chromatographic processes as a component of the stationary phase or as an analyte in method development studies . Its interactions with various solvents can help in the separation of complex mixtures.
Photovoltaic Materials
The compound’s potential in the field of photovoltaics is being explored, particularly in the design of organic photovoltaic cells where it could play a role in light absorption or electron transport layers .
Propiedades
IUPAC Name |
1,4-diphenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPELGZPWDPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062820 | |
| Record name | Benzene, 1,4-diphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenoxybenzene | |
CAS RN |
3061-36-7 | |
| Record name | 1,4-Diphenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-diphenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-diphenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-diphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)



![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)


![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)


![Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate](/img/structure/B1210716.png)